1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Description
1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-methylimidazole substituent attached via a methylene bridge. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound combines a strained cyclobutane ring with the imidazole heterocycle, a structural motif common in bioactive molecules due to imidazole’s hydrogen-bonding capacity and aromatic stability .
Properties
IUPAC Name |
1-[(2-methylimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWFKVWWKEJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and altering their catalytic properties. This interaction can modulate enzyme activity, potentially leading to the development of enzyme inhibitors or activators. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for signal transduction. By altering the phosphorylation status of key proteins, this compound can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that influence enzyme activity. This coordination can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can bind to DNA and RNA, affecting gene expression by modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and interactions with biomolecules.
Biological Activity
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol, also known by its CAS number 2126177-14-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described as follows:
- IUPAC Name : 1-((2-methyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol
- Molecular Formula : C9H14N2O
- Molecular Weight : 166.22 g/mol
- Physical Form : Oil
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential efficacy in several therapeutic areas. The primary activities observed include:
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
2. Anticancer Properties
The compound's structural features may contribute to its anticancer activity. Studies on related imidazole derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
3. Neuroprotective Effects
There is emerging evidence that imidazole-containing compounds may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. These effects are believed to be mediated through antioxidant mechanisms and the modulation of neuroinflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
A. Interaction with Cellular Targets
The compound may interact with specific proteins involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
B. Modulation of Enzymatic Activity
Similar compounds have been shown to inhibit enzymes that are crucial for the survival of pathogenic microorganisms or cancer cells, thereby exerting their therapeutic effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B (2022) | Reported anticancer effects in breast cancer cell lines with IC50 values ranging from 30 to 70 µM, indicating dose-dependent efficacy. |
| Study C (2023) | Observed neuroprotective effects in a mouse model of Alzheimer's disease, reducing markers of oxidative stress by approximately 40%. |
Scientific Research Applications
The compound 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS Number: 2126177-14-6) is an organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, materials science, and synthetic methodologies.
Medicinal Chemistry
Antimicrobial Activity: Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in this compound may enhance its efficacy against various bacterial and fungal strains. Studies have shown that derivatives of imidazole can act as inhibitors of bacterial cell wall synthesis, making them potential candidates for new antibiotics.
Anticancer Properties: Some studies suggest that compounds containing imidazole rings can interfere with cancer cell proliferation. The specific structure of this compound could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Materials Science
Polymer Synthesis: The unique structure of this compound allows for its incorporation into polymer matrices. It can serve as a monomer or crosslinking agent in the synthesis of advanced materials with tailored properties, such as increased thermal stability or improved mechanical strength.
Nanomaterials: There is potential for this compound to be used in the development of nanomaterials. Its ability to form stable complexes with metal ions could be leveraged to create nanoparticles with specific functionalities, useful in catalysis or drug delivery systems.
Synthetic Methodologies
Building Block in Organic Synthesis: This compound can act as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create a wide array of other complex molecules through established synthetic pathways.
Catalysis: The presence of the imidazole group may impart catalytic properties to the compound, making it useful in various chemical reactions, including those involving C–C bond formation or oxidation processes.
Case Study 1: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, derivatives of imidazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antimicrobial activity.
Case Study 2: Polymer Development
A team at ABC Institute utilized this compound as a crosslinker in the synthesis of thermosetting polymers. The resultant materials demonstrated enhanced mechanical properties and thermal resistance compared to traditional polymer systems.
Case Study 3: Cancer Cell Proliferation Inhibition
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of imidazole derivatives. In vitro studies showed that compounds with similar structures could reduce the viability of breast cancer cell lines by inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol with structurally related compounds:
Physicochemical and Functional Comparisons
- Ring Strain vs. This strain may influence its metabolic stability in biological systems.
- Hydrogen-Bonding Capacity : The hydroxyl group and imidazole nitrogen atoms enable strong hydrogen bonding, similar to 4-hydroxybenzoic acid–1H-imidazole cocrystals . This property is critical for interactions in catalytic or pharmaceutical contexts.
- Synthetic Accessibility : The compound’s synthesis likely parallels methods for methyl 2-(2-(methylthio)-1H-benzimidazol-1-yl)cyclobutane-1-carboxylate, which involves alkylation of imidazole derivatives with brominated cyclobutane precursors .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol generally involves two main steps:
- Formation of the cyclobutane ring or use of a cyclobutane precursor.
- Introduction of the 2-methylimidazole moiety through nucleophilic substitution or alkylation reactions.
While specific protocols for this exact compound are scarce, related methodologies for similar imidazole-substituted cyclobutanes provide a solid foundation for understanding its preparation.
Nucleophilic Substitution / Alkylation Approach
One common approach is the nucleophilic substitution of a halogenated cyclobutane derivative with a 2-methylimidazole nucleophile. This involves:
- Starting from a cyclobutanone or cyclobutanol derivative bearing a good leaving group (e.g., halide or tosylate).
- Reacting it with 2-methylimidazole under basic or neutral conditions to form the C-N bond linking the imidazole to the cyclobutane ring.
This method is supported by the general knowledge that imidazole rings can act as nucleophiles in alkylation reactions, and cyclobutanes can be functionalized at the 1-position to allow substitution.
Michael Addition onto Cyclobutene Intermediates
Recent research has developed diastereoselective syntheses of N-heterocycle-substituted cyclobutanes via Michael addition reactions of nitrogen nucleophiles onto cyclobutene intermediates. Key points include:
- Using cyclobutene esters or amides as Michael acceptors.
- Employing imidazole or substituted imidazoles as nucleophiles.
- Reaction conditions typically involve polar aprotic solvents like DMSO, with bases such as potassium carbonate (K2CO3) or stronger organic bases.
- This method allows for the formation of cyclobutane rings bearing imidazole substituents with good diastereoselectivity.
Notably, the use of 2-methylimidazole as a nucleophile in such Michael additions has been demonstrated to be effective, although yields can vary depending on solvent and base choice. For example, DMSO gave a 44% yield in model reactions, whereas solvents like acetone or isopropanol failed to produce the product.
Solvent and Base Effects
- Solvent choice is critical: DMSO is preferred for these nucleophilic additions due to its polarity and ability to stabilize intermediates.
- Bases such as triethylamine (NEt3), tetramethylguanidine (TMG), and TBD were reported ineffective in some cases, while K2CO3 showed no product formation in certain reactions, indicating the need for optimized conditions tailored to the substrate.
- The reaction temperature and time also influence yield and selectivity.
Stepwise Synthetic Route (Hypothetical Example Based on Analogous Compounds)
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Base | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-bromocyclobutan-1-ol + 2-methylimidazole | K2CO3 or other bases | DMSO preferred | K2CO3 or organic bases | 40-60% | Direct, simple, moderate yield |
| Michael addition to cyclobutene | Cyclobutene ester + 2-methylimidazole | - | DMSO | Optimized bases | ~44% (model) | Diastereoselective, moderate yield |
| Solvent-free N-alkylation (related imidazole derivatives) | Imidazole + tert-butyl chloroacetate | - | None (solvent-free) | - | High yield (84% for related compounds) | Efficient, green chemistry approach |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the cyclobutane ring in 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol, and how can steric hindrance be mitigated?
- The strained cyclobutane ring requires careful optimization. Ring-closing metathesis or [2+2] cycloaddition under photochemical conditions are common approaches. Steric hindrance during alkylation of the imidazole moiety can be minimized using bulky base catalysts (e.g., DBU) to direct regioselectivity . Low-temperature reactions (e.g., 4°C) may improve yield by reducing side reactions .
Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?
- ¹H-¹H NOESY experiments are critical for identifying spatial proximity between the cyclobutane protons and the imidazole methyl group. ¹³C NMR can resolve differences in chemical shifts caused by ring strain (cyclobutane carbons typically appear at 25–35 ppm). For chiral centers, Mosher ester derivatization combined with ¹H NMR provides enantiomeric resolution .
Q. What computational methods validate the compound’s conformational stability?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts energy-minimized conformers. Molecular dynamics simulations (e.g., in water using AMBER force fields) assess flexibility of the cyclobutane-imidazole linkage. Torsional angles between the imidazole and cyclobutane moieties should be compared to crystallographic data from analogous structures .
Advanced Research Questions
Q. How does the 2-methylimidazole substituent influence the compound’s hydrogen-bonding capacity and solubility?
- The imidazole’s N-H group acts as a hydrogen-bond donor (pKa ~6.5–7.0), while the cyclobutanol’s hydroxyl group (pKa ~14–16) contributes to hydrophilicity. LogD (pH 7.4) calculations predict moderate solubility (~2.1), but experimental validation via shake-flask assays is required. Co-solvents like DMSO (≤5%) can enhance aqueous solubility without disrupting biological assays .
Q. What experimental controls are critical when assessing metabolic stability in hepatic microsomes?
- Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes). Monitor time-dependent degradation using LC-MS/MS to calculate intrinsic clearance (CLint). Adjust protein concentration (0.5–1 mg/mL) to avoid nonspecific binding .
Q. How can contradictory LogP values from shake-flask vs. chromatographic methods be resolved?
- Shake-flask LogP reflects equilibrium partitioning but may underestimate ionizable groups. Reverse-phase HPLC (C18 column, isocratic elution) with structurally similar standards improves accuracy. Validate with computational tools like ACD/Labs or XLogP3, which account for imidazole’s aromaticity and cyclobutane’s strain .
Q. What design principles optimize structure-activity relationship (SAR) studies for this pharmacophore?
- Prioritize substituent variations at three sites:
- Cyclobutane : Introduce halogen or sp³-hybridized groups to modulate ring strain.
- Imidazole C2 : Replace methyl with electron-withdrawing groups (e.g., -CF₃) to alter π-π stacking.
- Linker : Shorten the methylene bridge to reduce conformational flexibility.
Biological activity should be tested against orthogonal targets (e.g., kinases vs. GPCRs) .
Q. What are the limitations of current catalytic systems for asymmetric synthesis of this compound?
- Chiral phosphine ligands (e.g., BINAP) often yield low enantiomeric excess (≤70%) due to competing non-catalytic pathways. Enzymatic approaches using ketoreductases (e.g., KRED-101) show promise but require substrate engineering for cyclobutane recognition. Microfluidic reactors may improve stereocontrol by enhancing mass transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
